![molecular formula C14H18N2O4S B225188 1-[(2,5-dimethoxyphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B225188.png)
1-[(2,5-dimethoxyphenyl)sulfonyl]-2-propyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,5-dimethoxyphenyl)sulfonyl]-2-propyl-1H-imidazole is an organic compound that belongs to the class of imidazoles It is characterized by the presence of a benzenesulfonyl group substituted with two methoxy groups at the 2 and 5 positions, and a propyl group attached to the imidazole ring
Preparation Methods
The synthesis of 1-[(2,5-dimethoxyphenyl)sulfonyl]-2-propyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzenesulfonyl chloride and 2-propylimidazole.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,5-dimethoxybenzenesulfonyl chloride is added dropwise to a solution of 2-propylimidazole in an appropriate solvent, such as dichloromethane, under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The crude product is purified by column chromatography to obtain the desired this compound in high purity.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1-[(2,5-dimethoxyphenyl)sulfonyl]-2-propyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding sulfinyl or sulfhydryl compounds.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the methoxy groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2,5-dimethoxyphenyl)sulfonyl]-2-propyl-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: It is used as a probe in biochemical assays to study enzyme kinetics and inhibition.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethoxyphenyl)sulfonyl]-2-propyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The methoxy groups and the imidazole ring contribute to the compound’s binding affinity and specificity by forming hydrogen bonds and hydrophobic interactions with the target.
Comparison with Similar Compounds
1-[(2,5-dimethoxyphenyl)sulfonyl]-2-propyl-1H-imidazole can be compared with other similar compounds, such as:
1-(2,5-Dimethoxy-benzenesulfonyl)-2-methyl-1H-imidazole: This compound has a methyl group instead of a propyl group, which may affect its reactivity and binding properties.
1-(2,5-Dimethoxy-benzenesulfonyl)-4-(2-ethoxy-phenyl)-piperazine: This compound contains a piperazine ring and an ethoxy group, leading to different chemical and biological properties.
2,5-Dimethoxybenzenesulfonyl chloride: This precursor compound lacks the imidazole ring and is primarily used in the synthesis of other sulfonyl derivatives.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the benzenesulfonyl and imidazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18N2O4S |
|---|---|
Molecular Weight |
310.37 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-2-propylimidazole |
InChI |
InChI=1S/C14H18N2O4S/c1-4-5-14-15-8-9-16(14)21(17,18)13-10-11(19-2)6-7-12(13)20-3/h6-10H,4-5H2,1-3H3 |
InChI Key |
DEQCXODLKBPYLO-UHFFFAOYSA-N |
SMILES |
CCCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Canonical SMILES |
CCCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


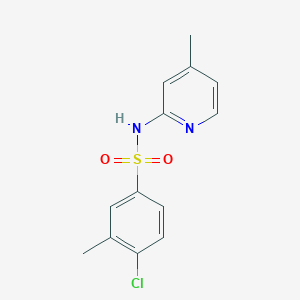
![3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate](/img/structure/B225113.png)
![3-methyl-N-{1-methyl-2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B225115.png)

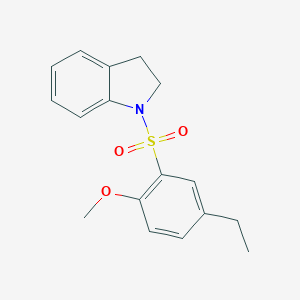
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]indoline](/img/structure/B225137.png)
![4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B225138.png)
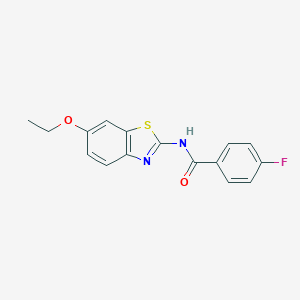
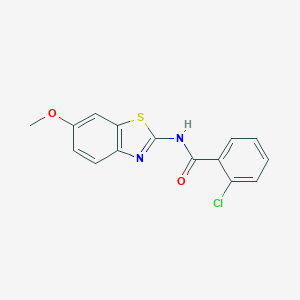
![1-[(4-Methoxynaphthyl)sulfonyl]-2-methylimidazole](/img/structure/B225157.png)
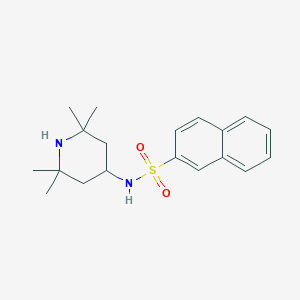
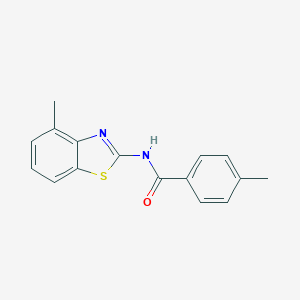
![4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225172.png)
![1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225174.png)
